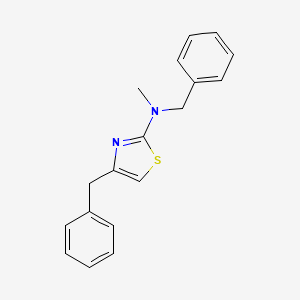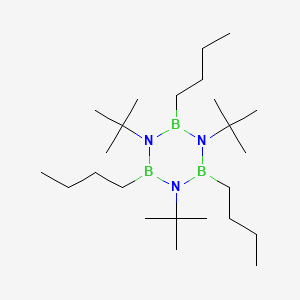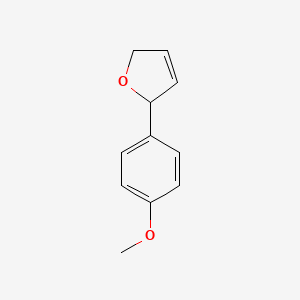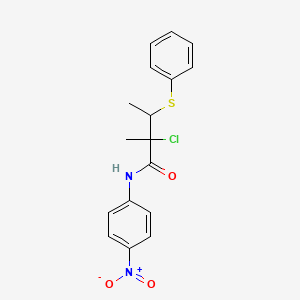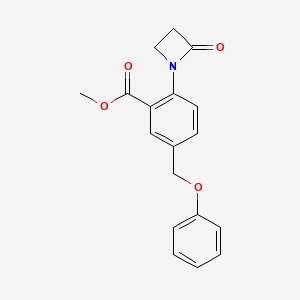
Oxirane, 2-(2-nitrophenyl)-3-phenyl-, (2R,3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxirane, 2-(2-nitrophenyl)-3-phenyl-, (2R,3R)- is a chiral epoxide compound. Epoxides are three-membered cyclic ethers, known for their high reactivity due to ring strain. This particular compound features a nitrophenyl group and a phenyl group attached to the oxirane ring, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-(2-nitrophenyl)-3-phenyl-, (2R,3R)- typically involves the reaction of a suitable precursor with an oxidizing agent. One common method is the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction conditions often include a solvent like dichloromethane and are carried out at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic asymmetric epoxidation. Catalysts like Jacobsen’s catalyst can be used to achieve high enantioselectivity. The process involves the use of environmentally benign oxidants and can be optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxirane, 2-(2-nitrophenyl)-3-phenyl-, (2R,3R)- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The strained ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Oxidation: The phenyl group can undergo oxidation under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiolates in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Nucleophilic Substitution: Formation of azido or thiol-substituted products.
Reduction: Formation of 2-(2-aminophenyl)-3-phenyl-oxirane.
Oxidation: Formation of phenyl ketones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Oxirane, 2-(2-nitrophenyl)-3-phenyl-, (2R,3R)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of Oxirane, 2-(2-nitrophenyl)-3-phenyl-, (2R,3R)- involves its high reactivity due to the strained three-membered ring. The compound can interact with nucleophiles, leading to ring-opening reactions. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropanes: Similar three-membered ring structure but with carbon atoms.
Aziridines: Three-membered rings with a nitrogen atom.
Oxaziridines: Contain both oxygen and nitrogen in the three-membered ring.
Uniqueness
Oxirane, 2-(2-nitrophenyl)-3-phenyl-, (2R,3R)- is unique due to its specific substituents (nitrophenyl and phenyl groups) and its chiral nature. This makes it particularly valuable in asymmetric synthesis and studies involving chiral interactions.
Eigenschaften
CAS-Nummer |
83915-70-2 |
|---|---|
Molekularformel |
C14H11NO3 |
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
(2R,3R)-2-(2-nitrophenyl)-3-phenyloxirane |
InChI |
InChI=1S/C14H11NO3/c16-15(17)12-9-5-4-8-11(12)14-13(18-14)10-6-2-1-3-7-10/h1-9,13-14H/t13-,14-/m1/s1 |
InChI-Schlüssel |
NXUBDSJOSBLAMH-ZIAGYGMSSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](O2)C3=CC=CC=C3[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,2,4,4-tetrachloro-](/img/structure/B14411876.png)
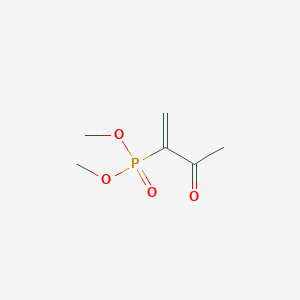


![2,4,4-Trimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14411890.png)

